1-(3-Chloro-2-methylphenyl)-1-butanol
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Overview
Description
1-(3-Chloro-2-methylphenyl)-1-butanol is an organic compound characterized by a butanol group attached to a 3-chloro-2-methylphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloro-2-methylphenyl)-1-butanol typically involves the reaction of 3-chloro-2-methylbenzaldehyde with butylmagnesium bromide, followed by hydrolysis. The reaction is carried out under anhydrous conditions to prevent the formation of by-products. The general reaction scheme is as follows:
Grignard Reaction:
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Chloro-2-methylphenyl)-1-butanol undergoes various chemical reactions, including:
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Oxidation:
Reagents: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Conditions: Acidic medium
Products: Corresponding ketone or carboxylic acid
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Reduction:
Reagents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Conditions: Anhydrous conditions
Products: Alcohols
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Substitution:
Reagents: Halogenating agents (e.g., PCl5, SOCl2)
Conditions: Room temperature
Products: Halogenated derivatives
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid
Reduction: Sodium borohydride in methanol
Substitution: Thionyl chloride in dichloromethane
Major Products:
Oxidation: 1-(3-Chloro-2-methylphenyl)-1-butanone
Reduction: this compound
Substitution: 1-(3-Chloro-2-methylphenyl)-1-chlorobutane
Scientific Research Applications
1-(3-Chloro-2-methylphenyl)-1-butanol has several applications in scientific research:
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Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
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Biology:
- Investigated for its potential biological activity, including antimicrobial and antifungal properties.
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Medicine:
- Explored for its potential use in the development of pharmaceuticals, particularly in the synthesis of active pharmaceutical ingredients (APIs).
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Industry:
- Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-2-methylphenyl)-1-butanol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt cell membrane integrity or interfere with essential enzymatic processes. Detailed studies on its molecular targets and pathways are ongoing to elucidate its precise mechanism of action.
Comparison with Similar Compounds
- 1-(3-Chloro-2-methylphenyl)-1-propanol
- 1-(3-Chloro-2-methylphenyl)-1-pentanol
Comparison: 1-(3-Chloro-2-methylphenyl)-1-butanol is unique due to its specific butanol group, which influences its physical and chemical properties. Compared to its analogs, it may exhibit different reactivity and biological activity, making it a valuable compound for targeted applications.
Properties
IUPAC Name |
1-(3-chloro-2-methylphenyl)butan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClO/c1-3-5-11(13)9-6-4-7-10(12)8(9)2/h4,6-7,11,13H,3,5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFLVHIPJONUGGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=C(C(=CC=C1)Cl)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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